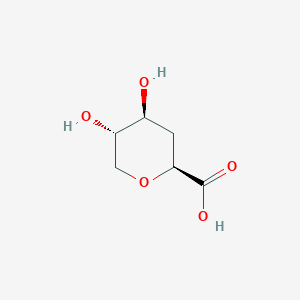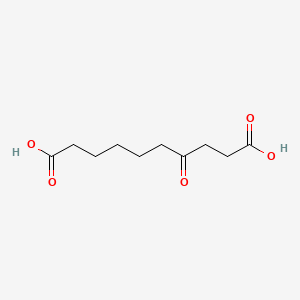
4-Oxosebacic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxosebacic acid can be synthesized through several methods, including the oxidation of sebacic acid or its derivatives. One common synthetic route involves the oxidation of sebacic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
C₁₀H₁₈O₄ (sebacic acid) + [O] → C₁₀H₁₆O₅ (4-oxosebacic acid) + H₂O
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic oxidation of sebacic acid using supported metal catalysts under controlled temperature and pressure conditions. This approach ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Oxosebacic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Further oxidation of this compound can lead to the formation of smaller carboxylic acids or complete mineralization to carbon dioxide and water.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions, forming esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water
Reduction: 4-Hydroxysebacic acid
Substitution: Esters, amides
Scientific Research Applications
4-Oxosebacic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 4-oxosebacic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but one known target is delta-aminolevulinic acid dehydratase, an enzyme involved in the biosynthesis of heme.
Comparison with Similar Compounds
4-Oxosebacic acid can be compared with other medium-chain keto acids and derivatives, such as:
4-Hydroxysebacic acid: Similar in structure but with a hydroxyl group instead of a keto group.
Sebacic acid: The parent compound, lacking the keto group.
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness: this compound’s unique structure, with a keto group at the fourth position, imparts distinct chemical reactivity and potential applications that differ from its analogs. This uniqueness makes it a valuable compound for specialized research and industrial applications.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
CAS No. |
114212-45-2 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
XTQIBFVBYWIHIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1-Amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760546.png)
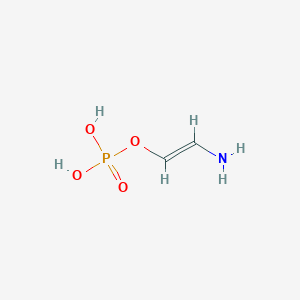
![4-(2,4-Dimethyl-1,3-thiazol-5-YL)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B10760557.png)
![6-[N-(1-Isopropyl-3,4-dihydro-7-isoquinolinyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760559.png)
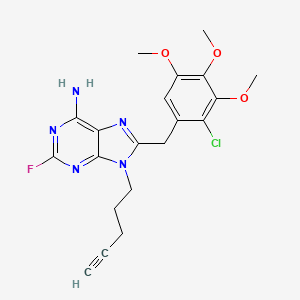
![2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid](/img/structure/B10760568.png)
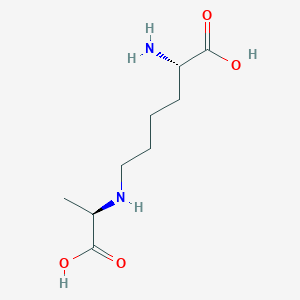
![4-{[1-Methyl-5-(2-methyl-benzoimidazol-1-ylmethyl)-1H-benzoimidazol-2-ylmethyl]-amino}-benzamidine](/img/structure/B10760584.png)
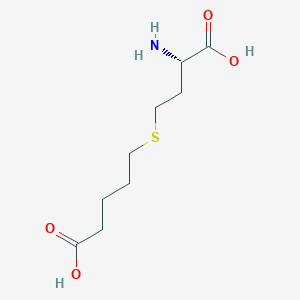
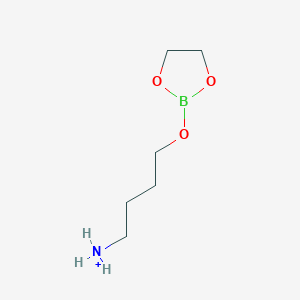
![5-chloro-1-[(1S)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide](/img/structure/B10760609.png)
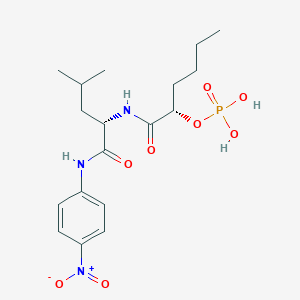
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
